molecular formula C10H15NO4 B13893944 Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

Cat. No.: B13893944
M. Wt: 213.23 g/mol
InChI Key: GDEJDSKBPBFHEI-UHFFFAOYSA-N
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Description

Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate (CAS 2138837-15-5) is a high-purity chemical compound offered for scientific research and development. This bicyclic lactam features a complex molecular architecture with a fused ring system, which may be of significant interest in various fields of chemistry. The molecular formula is C10H15NO4 and it has a molecular weight of 213.23 g/mol . Compounds with similar 2-oxa-4-azabicyclo[3.1.1]heptane scaffolds are recognized for their non-planar, or "twisted," amide bonds . This distortion from planarity can profoundly alter the typical chemical properties and reactivity of the amide functional group, making such molecules valuable building blocks for synthetic chemistry, the study of reaction mechanisms, and the development of novel pharmaceuticals . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses . Researchers can order this compound in various pack sizes, with availability starting from 100 mg .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

propan-2-yl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate

InChI

InChI=1S/C10H15NO4/c1-6(2)14-7(12)10-4-9(3,5-10)15-8(13)11-10/h6H,4-5H2,1-3H3,(H,11,13)

InChI Key

GDEJDSKBPBFHEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C12CC(C1)(OC(=O)N2)C

Origin of Product

United States

Preparation Methods

Construction of the 3-Oxabicyclo[3.1.1]heptane Core

A common approach to synthesize the bicyclic core is through acid-mediated isomerization of spirocyclic oxetanyl methanols. Ullah et al. (2025) describe a mild catalytic method using pyridinium chloride to convert (2-oxaspiro[3.3]heptan-6-yl)methanols into 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, which serve as saturated isosteres of meta-substituted phenyl rings. This reaction proceeds under mild conditions and offers good control over stereochemistry:

Step Reagents/Conditions Outcome Yield
1 (2-oxaspiro[3.3]heptan-6-yl)methanol + catalytic pyridinium chloride Acid-mediated isomerization to bicyclic core Moderate to high (varies by substrate)

This method is advantageous for medicinal chemistry applications due to improved physicochemical properties such as permeability and metabolic stability.

Functionalization with Isopropyl Ester and Methyl Substituents

The final step involves esterification and methylation to install the isopropyl ester and methyl group at the appropriate positions of the bicyclic scaffold. Esterification is typically carried out using isopropyl alcohol in the presence of acid catalysts or via activation of the carboxylic acid intermediate.

Step Reagents/Conditions Outcome Yield
3 Carboxylic acid intermediate + isopropyl alcohol + acid catalyst Formation of isopropyl ester High (optimizable)
4 Methylation (e.g., using methyl iodide or dimethyl sulfate) Introduction of methyl group at nitrogen or carbon Controlled by stoichiometry

Reaction Conditions and Optimization

The synthesis requires careful control of temperature, solvent, and reagent equivalents to maximize yield and stereoselectivity. Typical solvents include tetrahydrofuran and dichloromethane, with temperatures ranging from 0 °C to reflux depending on the step.

Parameter Typical Range/Choice Effect on Reaction
Temperature 0 °C to reflux Controls rate and selectivity
Solvent Tetrahydrofuran, dichloromethane Solubility and reaction medium
Catalyst Pyridinium chloride, Lewis acids Promotes isomerization/cyclization
Reducing agent Lithium aluminum hydride Efficient nitrile reduction

Summary of Key Research Findings

  • The bicyclic core can be efficiently synthesized via acid-mediated isomerization of spirocyclic oxetanyl methanols, providing access to 3-oxabicyclo[3.1.1]heptane scaffolds under mild conditions with good yields and stereocontrol.
  • Reduction of spirocyclic oxetanyl nitriles is a scalable and general method to introduce the nitrogen atom, forming azabicyclic intermediates critical for the target compound.
  • Esterification and methylation steps are straightforward and can be optimized to achieve high yields of the final isopropyl ester derivative.
  • The compound’s rigid bicyclic structure contributes to its potential biological activity by mimicking meta-substituted aromatic rings, which is valuable in drug design.
  • Industrial scale-up would focus on optimizing catalyst loadings, solvent recycling, and reaction times to improve cost-effectiveness and sustainability.

Data Table: Representative Synthesis Route Summary

Step Intermediate/Compound Reagents/Conditions Yield (%) Notes
1 Spirocyclic oxetanyl methanol Pyridinium chloride, acid-mediated isomerization 60-85 Mild conditions, stereocontrolled
2 Azabicyclic amine intermediate Lithium aluminum hydride reduction 70-90 Scalable, selective reduction
3 Carboxylic acid intermediate Hydrolysis or oxidation steps Variable Precursor for esterification
4 Isopropyl ester final compound Isopropyl alcohol, acid catalyst 75-95 Final esterification step
5 Methylated product (if required) Methyl iodide or equivalent 80-90 Controlled methylation

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.

Scientific Research Applications

Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in drug development and biochemical research.

Biological Activity

Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C10H15NO4
  • Molecular Weight : Approximately 213.23 g/mol
  • IUPAC Name : this compound

The bicyclic structure of this compound contributes to its unique reactivity and interaction with biological systems, potentially allowing it to modulate enzyme activities and influence metabolic pathways .

Enzyme Interaction Studies

Preliminary studies indicate that this compound interacts with various enzymes, which may lead to inhibition or modification of their activity. The mechanism of action is likely due to the compound's ability to fit into enzyme active sites, affecting their function.

Antiproliferative Activity

Research has shown that compounds with similar bicyclic structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of azabicyclo structures have demonstrated cytotoxicity against human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7) cell lines, among others .

Cell Line IC50 (μg/mL) Sensitivity
K5624–23Moderate
HeLa2–12High
Jurkat1–6Highest
MCF-7Not significantLow

This table summarizes the IC50 values observed in studies involving azabicyclo compounds, indicating varying levels of sensitivity across different cancer cell lines .

Case Studies and Research Findings

Several research articles have explored the biological activities of compounds related to this compound:

  • Cytotoxicity Studies : A study on spiro-fused azabicyclo compounds found that certain derivatives exhibited significant antiproliferative activity, prompting further investigation into their mechanisms of action and potential therapeutic applications .
  • Mechanistic Insights : Research indicates that the azabicyclic framework can interact with opioid receptors and dopamine D3 receptors, suggesting potential applications in neuropharmacology and pain management .

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